Siyu Zhang,
Joseph R Hyatt,
Casimir C Akoh
PMID: 33243556
DOI:
10.1016/j.foodchem.2020.128604
Abstract
A novel diacylglycerol-based galloyl structured lipid, 1,2-dipalmitoylgalloylglycerol (DPGG), was synthesized using the enzymatic transesterification of propyl gallate (PG) and tripalmitin under solvent-free condition. An immobilized and commercially available food-grade Candida antarctica lipase B, Lipozyme® 435, was used as the biocatalyst. The reaction variables that affect the yield of DPGG were optimized using a 3
full factorial design. At 70 °C, DPGG was obtained at a yield of 33.0 ± 2.0% with PG conversion at 44.8 ± 1.8% when the following condition was used: 25 substrate molar ratio of tripalmitin to PG, 120 h reaction time, and 25% enzyme load relative to the total substrate weight. The structure of reaction product was elucidated using Fourier-transform infrared spectroscopy (FT-IR), electrospray ionization high-resolution accurate-mass tandem mass spectrometry (ESI-HRAM-MS/MS), and 1D and 2D nuclear magnetic resonance spectroscopy (NMR). The effects of different lipases and galloyl donors/acceptors on the transesterification were also investigated.
Woo Hyun Park
PMID: 33125113
DOI:
10.3892/or.2020.7815
Abstract
Propyl gallate (3,4,5‑trihydroxybenzoic acid propyl ester; PG) is a synthetic phenolic antioxidant which exerts many effects on tissue and cell functions. In the present study, Calu‑6 and A549 lung cancer cells were used to examine the molecular mechanism of the anti‑growth effects of PG in relation to apoptosis and cell cycle arrest. PG inhibited the growth of both lung cancer cell types in a dose‑dependent manner with an IC50 of 800 µM at 24 h based on MTT assays. DNA flow cytometry showed that PG induced G1 phase arrest of the cell cycle in Calu‑6 and A549 cells. In addition, PG induced apoptosis in both lung cancer cell types, as evidenced by sub‑G1 cell population and Annexin V‑stained cells. Western blot results demonstrated that PG decreased the Bcl‑2 level which was accompanied by an increase in the cleaved form of poly(ADP‑ribose) polymerase (PARP). PG also triggered loss of mitochondrial membrane potential (MMP; ∆Ψm) and decreased MMP (∆Ψm) levels in both lung cancer cell types, as assessed by FACS analysis. Furthermore, PG upregulated the activities of caspase‑3 and caspase‑8 in Calu‑6 cells. In conclusion, PG treatment inhibited the growth of lung cancer cells, especially Calu‑6 cells via caspase‑dependent apoptosis as well as G1 phase arrest of the cell cycle.
Fakhara Sabir,
Gábor Katona,
Edina Pallagi,
Dorina Gabriella Dobó,
Hussein Akel,
Dániel Berkesi,
Zoltán Kónya,
Ildikó Csóka
PMID: 33800788
DOI:
10.3390/molecules26051429
Abstract
The present study aimed to develop n-propyl gallate (PG)-encapsulated liposomes through a novel direct pouring method using the quality-by-design (QbD) approach. A further aim was to coat liposomes with hyaluronic acid (HA) to improve the stability of the formulation in nasal mucosa. The QbD method was used for the determination of critical quality attributes in the formulation of PG-loaded liposomes coated with HA. The optimized formulation was determined by applying the Box-Behnken design to investigate the effect of composition and process variables on particle size, polydispersity index (PDI), and zeta potential. Physiochemical characterization, in vitro release, and permeability tests, as well as accelerated stability studies, were performed with the optimized liposomal formulation. The optimized formulation resulted in 90 ± 3.6% encapsulation efficiency, 167.9 ± 3.5 nm average hydrodynamic diameter, 0.129 ± 0.002 PDI, and -33.9 ± 4.5 zeta potential. Coated liposomes showed significantly improved properties in 24 h in an in vitro release test (>60%), in vitro permeability measurement (420 μg/cm
) within 60 min, and also in accelerated stability studies compared to uncoated liposomes. A hydrogen-peroxide-scavenging assay showed improved stability of PG-containing liposomes. It can be concluded that the optimization of PG-encapsulated liposomes coated with HA has great potential for targeting several brain diseases.
Siyu Zhang,
Sarah A Willett,
Joseph R Hyatt,
Silvana Martini,
Casimir C Akoh
PMID: 32711274
DOI:
10.1016/j.foodchem.2020.127584
Abstract
Phenolic compounds, including propyl gallate, 1-o-galloylglycerol, ferulic, gallic, caffeic, rosmarinic, and carnosic acids, tocopherols, and butylated hydroxytoluene (BHT), were investigated as antioxidants to improve the oxidative stability of a structured lipid (SL) produced by the enzymatic acidolysis of menhaden oil with caprylic and stearic acids. SL had similar physical properties to butterfat but was more susceptible to oxidation. The above phenolic compounds were each added to SL as antioxidants. SL with 1-o-galloylglycerol, rosmarinic acid, or BHT showed the highest oxidative stability during an accelerated oxidation test with the total oxidation (TOTOX) value around 250 after 18 days. Oxidation induction time (OIT) using differential scanning calorimetry showed a good correlation with the accelerated oxidation test. A mixture of 1-o-galloylglycerol and tocopherols at 50:50 ppm had the strongest protective effect on SL (OIT = 115.1 min) compared to the other tested compounds or combinations at the same concentration (OIT < 100 min).
Pankaj Bharmoria,
Sandra F H Correia,
Margarida Martins,
Miguel A Hernández-Rodríguez,
Sónia P M Ventura,
Rute A S Ferreira,
Luís D Carlos,
João A P Coutinho
PMID: 32643938
DOI:
10.1021/acs.jpclett.0c01491
Abstract
The poor photochemical stability of R-phycoerythrin (R-PE) has been a bottleneck for its broad-spectrum applications. Inspired by nature, we studied a sustainable strategy of protein cohabitation to enhance R-PE stability by embedding it in a solid matrix of gelatin. Both pure R-PE and fresh phycobiliprotein (PBP) extracts recovered from
were studied. The incorporation of R-PE in the gelatin-based films (gelatin-RPE and gelatin-PBPs) has improved its photochemical stability for at least 8 months, the longest time period reported so far. These results were evidenced by not only absorption but also emission quantum yield measurements (Φ). Moreover, the photostability of gelatin-RPE films upon continuous excitation with an AM1.5G solar simulator was tested and found to remain stable for 23 h after initial decreasing up to 250 min. In the end, another approach was established to allow 100% photostability for a 3 h exposure to an AM1.5G solar simulator by doping the gelatin-based film including R-Phycoerythrin with
-propyl gallate stabilized with Tween 80, allowing their use as naturally based optically active centers in photovoltaic applications.
Dong Liu,
Yuemin Pan,
Kunyuan Li,
Dandan Li,
Ping Li,
Zhimou Gao
PMID: 32633954
DOI:
10.1021/acs.jafc.0c02371
Abstract
is a serious soil-borne pathogen, and the major control measures undertaken include the induction of soybean-resistance genes, fungicides, and scientific and reasonable planting management. Owing to the safety and resistance of fungicides, it is of great importance to screen new control alternatives. In a preliminary study, we observed that propyl gallate (PG) exerts a considerable inhibitory effect on
and can effectively prevent and cure soybean diseases, although the underlying mechanism remains unclear. To explore the inhibitory mechanism of PG on
, we analyzed the differences in the protein profile of
before and after treatment with PG using tandem mass tag (TMT) proteomics. Proteomic analysis revealed that the number of differentially expressed proteins (DEPs) was 285, of which 75 were upregulated and 210 were downregulated, and the Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways primarily comprised glycolysis, tricarboxylic acid cycle, fatty acid metabolism, secondary metabolite generation, and other pathways. Among the DEPs involved in PG inhibition of
are two closely related uncharacterized proteins encoded by
and
, denoted
and
herein. The CRISPR/Cas9 knockout technique revealed that
and
were involved in the growth rate and pathogenicity. In addition, the results of gas chromatography-mass spectrometry (GC-MS) showed that there were differences in fatty acid levels between wild-type (WT) and CRISPR/Cas9 knockout transformants. Knocking out
and
resulted in the restriction of the synthesis and β-oxidation of long-chain fatty acids, respectively. These suggest that
and
were also involved in the regulation of the fatty acid metabolism. Our results aid in understanding the mechanism underlying the inhibition of
growth by PG.
Siyu Zhang,
Casimir C Akoh
PMID: 31505418
DOI:
10.1016/j.foodchem.2019.125479
Abstract
1-o-Galloylglycerol (GG) was synthesized by the enzymatic glycerolysis of propyl gallate (PG) using a food-grade lipase (Lipozyme® 435). The reaction conditions affecting the yield of GG were optimized and a yield of 76.9% ± 1.2% was obtained. GG was characterized by various techniques after being separated from the reaction mixture using liquid-liquid extraction. The water solubility and hydrophilicity of GG were significantly higher than those of gallic acid (GA) and PG. The antioxidant properties, measured by the ferric reducing antioxidant power (FRAP) and hydrogen peroxide (H
O
) scavenging assays, showed that GG exhibited the highest scavenging capacity (GG > GA > PG). From the results of the 1,1-diphenyl-2-picrylhydrazyl (DPPH
) and 2,2'-azinobis (3-ethylbenzthiazoline-6-sulfonic acid) (ABTS
) assays, GG and GA exhibited greater scavenging capacity than PG (GG = GA > PG). These results suggest that GG may be used as a water-soluble antioxidant alternative to GA for food and cosmetic applications.
Fernanda Mansano Aracri,
Rayza Morganna Farias Cavalcanti,
Luis Henrique Souza Guimaraes
PMID: 31474100
DOI:
10.4014/jmb.1903.03060
Abstract
biofilm, developed on an inert support, can produce tannase in Khanna medium containing 1.5% (w/v) tannic acid as the carbon source, at an initial pH of 5.0, for 72 h at 28 °C. Addition of 0.1% yeast extract increased enzyme production. The enzyme in the crude filtrate exhibited the highest activity at 30 °C and pH 6.0. At 50 °C, the half-life was 60 min and 260 min at pH 6.0. In general, addition of detergents and surfactants did not affect tannase activity significantly. Tannase has potential applications in various biotechnological processes such as the production of propyl gallate and in the treatment of tannin-rich effluents. The content of tannins and total phenolic compounds in effluents from leather treatment was reduced by 56-83% and 47-64%, respectively, after 2 h of enzyme treatment. The content of tannins and total phenolic compounds in the sorghum flour treated for 120 h with tannase were reduced by 61% and 17%, respectively. Interestingly, the same
biofilm was able to produce tannase for three sequential fermentative process. In conclusion, fungal biofilm is an interesting alternative to produce high levels of tannase with biotechnological potential to be applied in different industrial sectors.
Rafał Wyrębiak,
Ewa Oledzka,
Ramona Figat,
Marcin Sobczak
PMID: 31744244
DOI:
10.3390/molecules24224168
Abstract
Biodegradable polyesters gain significant attention because of their wide potential biomedical applications. The ring-opening polymerization method is widely used to obtain such polymers, due to high yields and advantageous properties of the obtained material. The preparation of new, effective, and bio-safe catalytic systems for the synthesis of biomedical polymers is one of the main directions of the research in modern medical chemistry. The new diethylzinc/propyl gallate catalytic system was first used in the copolymerization of ε-caprolactone and rac-lactide. In this paper, the activity of the new zinc-based catalytic system in the copolymerization of cyclic esters depending on the reaction conditions was described. The microstructure analysis of the obtained copolyesters and their toxicity studies were performed. Resulted copolyesters were characterized by low toxicity, moderate dispersity (1.19-1.71), varying randomness degree (0.18-0.83), and average molar mass (5300-9800 Da).
Pascual García-Pérez,
Sonia Losada-Barreiro,
Pedro P Gallego,
Carlos Bravo-Díaz
PMID: 31616022
DOI:
10.1038/s41598-019-51322-6
Abstract
The adsorption of gallic acid (GA) and propyl gallate (PG) on activated carbon (AC) was studied as a function of the AC mass and temperature. Clean first order behavior was obtained for at least three half-lives and the equilibrium was reached after ∼4 h contact time. An increase in the temperature (T = 20-40 °C) increases their adsorption rate constant values (k
) by 2.5 fold but has a negligible effect on the amount of antioxidant adsorbed per mass of AC at equilibrium. We also analyzed the adsorption process of polyphenols from Bryophyllum extracts and ca 100% of the total amount of the polyphenols in the extract were adsorbed when using 7 mg of AC. Results can be explained on the basis of the Freundlich isotherm but do not fit the Langmuir model. Results suggest that the combination of emerging in vitro plant culture technologies with adsorption on activated carbon can be successfully employed to remove important amounts of bioactive compounds from plant extracts by employing effective, sustainable and environmental friendly procedures.